molecular formula C12H17NO2 B1649950 Methyl 3-(4-aminophenyl)-3-methylbutanoate CAS No. 1092286-42-4

Methyl 3-(4-aminophenyl)-3-methylbutanoate

Cat. No. B1649950
CAS RN: 1092286-42-4
M. Wt: 207.27
InChI Key: DQUIBYVBGPLDKE-UHFFFAOYSA-N
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Description

“Methyl 3-(4-aminophenyl)-3-methylbutanoate” is a chemical compound with the CAS Number: 6555-06-2 . It has a molecular weight of 193.25 . The IUPAC name for this compound is “methyl 3-(4-aminophenyl)butanoate” and its InChI Code is 1S/C11H15NO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-aminophenyl)-3-methylbutanoate” can be represented by the InChI Code: 1S/C11H15NO2/c1-8(7-11(13)14-2)9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 . This indicates that the compound consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“Methyl 3-(4-aminophenyl)-3-methylbutanoate” is a liquid at room temperature . The compound is stored at room temperature and shipped under normal conditions .

Scientific Research Applications

Pharmaceuticals: Targeting Tyrosine Kinases

“Methyl 3-(4-aminophenyl)-3-methylbutanoate” may serve as a precursor in synthesizing compounds like Imatinib, a therapeutic agent used to treat leukemia by inhibiting tyrosine kinases . The compound’s structure allows for the formation of hydrogen bonds and hydrophobic interactions, crucial for its therapeutic efficacy.

Polymer Science: Advanced Polyimides

In polymer science, this compound could be involved in the synthesis of novel homopolyimides. These polymers exhibit high thermal performance and stability, making them suitable for gas separation applications . The introduction of non-coplanar groups enhances their solubility and processability.

Material Science: Gas Separation Membranes

The compound’s derivatives can be used to design and synthesize materials with specific free volume characteristics for gas separation. This is particularly relevant for creating membranes that separate gases like CO2, O2, and N2 efficiently .

Safety and Hazards

The safety data sheet for “Methyl 3-(4-aminophenyl)-3-methylbutanoate” indicates that it has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

methyl 3-(4-aminophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,8-11(14)15-3)9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUIBYVBGPLDKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257249
Record name Methyl 4-amino-β,β-dimethylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-aminophenyl)-3-methylbutanoate

CAS RN

1092286-42-4
Record name Methyl 4-amino-β,β-dimethylbenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092286-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-β,β-dimethylbenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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